3-[(2-Methylfuran-3-yl)disulfanyl]-L-alanine
Description
Properties
CAS No. |
303109-68-4 |
|---|---|
Molecular Formula |
C8H11NO3S2 |
Molecular Weight |
233.3 g/mol |
IUPAC Name |
(2R)-2-amino-3-[(2-methylfuran-3-yl)disulfanyl]propanoic acid |
InChI |
InChI=1S/C8H11NO3S2/c1-5-7(2-3-12-5)14-13-4-6(9)8(10)11/h2-3,6H,4,9H2,1H3,(H,10,11)/t6-/m0/s1 |
InChI Key |
HVSVIFWQGZJHRH-LURJTMIESA-N |
Isomeric SMILES |
CC1=C(C=CO1)SSC[C@@H](C(=O)O)N |
Canonical SMILES |
CC1=C(C=CO1)SSCC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Oxidative Coupling of 2-Methyl-3-furanthiol
The key intermediate, two (2-methyl-3-furyl) disulfide , is prepared by oxidative coupling of 2-methyl-3-furanthiol. Traditional methods involve air oxidation in organic solvents such as hexane, but these suffer from long reaction times (~20 hours) and moderate yields (~60.5%).
Improved Preparation Using Dimethyl Sulfoxide (DMSO)
A patented method significantly improves the synthesis by using DMSO as an oxidant under mild conditions:
- Reaction conditions: Mix 2-methyl-3-furanthiol with DMSO at normal pressure, stirring at 10 °C to reflux temperature for 0.5 to 10 hours.
- Molar ratio: 2-methyl-3-furanthiol to DMSO ranges from 1:0.5 to 1:10.
- Post-reaction processing: Removal of dimethyl sulfide and water by normal pressure steam distillation, followed by vacuum distillation to isolate the product.
- Yield: Improved yield of 70.2% with shorter reaction times (0.5–10 hours).
- Product: Light yellow transparent liquid confirmed by elemental sulfur analysis, IR spectroscopy, and proton NMR.
| Parameter | Traditional Air Oxidation | DMSO Oxidation Method |
|---|---|---|
| Reaction Time | ~20 hours | 0.5–10 hours |
| Yield | ~60.5% | 70.2% |
| Temperature | Room temperature | 10 °C to reflux |
| Oxidant | Air (oxygen) | Dimethyl sulfoxide |
| Product Purity | Moderate | High |
Synthesis of 3-[(2-Methylfuran-3-yl)disulfanyl]-L-alanine
Conceptual Synthetic Route
The target compound contains an L-alanine moiety linked via a disulfide bond to the 2-methylfuran-3-yl group. The general synthetic strategy involves:
- Preparation of the 2-methyl-3-furyl disulfide intermediate as described above.
- Introduction of the L-alanine moiety through nucleophilic substitution or disulfide exchange reactions with suitable L-alanine derivatives containing thiol or disulfide functional groups.
Disulfide Exchange Reaction
A plausible method is the disulfide exchange between 2-methyl-3-furyl disulfide and an L-alanine derivative bearing a free thiol group (e.g., L-cysteine or L-alanine thiol analog):
- Reaction conditions: Mildly basic aqueous or organic solvent medium, room temperature to moderate heating.
- Mechanism: Thiol-disulfide exchange leads to the formation of the mixed disulfide bond linking the 2-methylfuran moiety to L-alanine.
- Purification: Chromatographic techniques or crystallization to isolate the pure product.
Alternative Synthetic Approaches
- Direct coupling via activated disulfide reagents: Using activated disulfide intermediates (e.g., pyridyl disulfides) to react with L-alanine thiol derivatives.
- Stepwise synthesis: First, protect the amino and carboxyl groups of L-alanine, then introduce the disulfide linkage, followed by deprotection.
Supporting Research on Related Sulfide Derivatives
A study on 2-methyl-3-furyl sulfide derivatives demonstrates the versatility of 2-methyl-3-furyl disulfide in forming various sulfide-linked compounds with bioactive and flavor properties. These derivatives are synthesized via:
- C–H sulfurization reactions with cyclic ethers and amides.
- Nucleophilic substitution with ketones under alkaline conditions.
- Ring-opening reactions with epoxides.
This research supports the feasibility of synthesizing complex sulfide-linked amino acid derivatives like this compound by analogous nucleophilic substitution or disulfide exchange methods.
Data Summary Table: Key Preparation Parameters
Analytical Characterization
- Elemental Analysis: Confirms sulfur content consistent with disulfide structure.
- Infrared Spectroscopy: Characteristic peaks for furan ring and disulfide bond.
- Nuclear Magnetic Resonance (NMR): Proton NMR shows signals corresponding to furan protons and amino acid moiety.
- Mass Spectrometry: Confirms molecular weight and disulfide linkage.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-((2-methylfuran-3-yl)disulfanyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield the corresponding thiols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted amino acid derivatives.
Scientific Research Applications
®-2-Amino-3-((2-methylfuran-3-yl)disulfanyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in redox biology due to its disulfide bond.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-((2-methylfuran-3-yl)disulfanyl)propanoic acid involves its ability to undergo redox reactions due to the presence of the disulfide bond. This bond can be cleaved and reformed, allowing the compound to act as a redox mediator. The molecular targets and pathways involved include thiol-disulfide exchange reactions with proteins and other biomolecules, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Aromatic Substituent Effects
Disulfide vs. Other Functional Groups
- Redox Sensitivity: The disulfide bond in the target compound contrasts with sulfinic acid in 3-sulfino-L-alanine, which participates in redox reactions but lacks cleavable bonds . Disulfides in cephalosporins (e.g., ) are critical for antibacterial activity but may exhibit different stability profiles due to steric and electronic environments .
Pharmacokinetic and Binding Properties
- PSMA-Targeting Analogs : Compounds like HTK03027 (3-(2-anthryl)-L-alanine) and HTK03029 (3-(1-pyrenyl)-L-alanine) from demonstrate that bulky aromatic substituents enhance binding affinity to prostate-specific membrane antigen (PSMA). The methylfuran group in the target compound may offer intermediate hydrophobicity, balancing affinity and solubility .
Biological Activity
3-[(2-Methylfuran-3-yl)disulfanyl]-L-alanine is a sulfur-containing amino acid derivative that has garnered interest due to its potential biological activities. The compound's unique structure, featuring a disulfide bond and a 2-methylfuran moiety, suggests various mechanisms of action that could influence biological processes. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is characterized by:
- A disulfide linkage (-S-S-)
- An amino acid backbone (L-alanine)
- A furan ring with a methyl group, which may contribute to its reactivity and biological interactions.
Antioxidant Activity
Research indicates that compounds containing furan and disulfide groups often exhibit significant antioxidant properties. The antioxidant activity of this compound may be attributed to its ability to scavenge free radicals and reduce oxidative stress. In vitro studies have shown that similar compounds can inhibit lipid peroxidation and enhance cellular defense mechanisms against oxidative damage.
Table 1: Antioxidant Activity Comparison
Antimicrobial Activity
The antimicrobial potential of sulfur-containing compounds has been well-documented. Studies have demonstrated that similar disulfide compounds exhibit inhibitory effects on various bacterial strains. Although specific data for this compound is limited, its structural analogs have shown promising results.
Table 2: Minimum Inhibitory Concentration (MIC) of Related Compounds
| Compound | Bacteria Tested | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | TBD | TBD | Current Study |
| Bis(2-methyl-3-furyl)disulfide | E. coli | 25 | |
| Garlic Extract | S. aureus | 15 |
Anti-inflammatory Properties
Inflammation is a critical factor in many chronic diseases. Compounds with disulfide bonds have been shown to modulate inflammatory pathways. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, although further research is necessary to elucidate its mechanisms.
Case Study 1: Cellular Response to Oxidative Stress
In a study examining the effects of various sulfur-containing amino acids on cellular health, researchers treated human fibroblast cells with different concentrations of this compound. Results indicated a dose-dependent increase in cell viability under oxidative stress conditions, suggesting protective effects against reactive oxygen species (ROS).
Case Study 2: Antimicrobial Efficacy
A comparative study involving the antimicrobial efficacy of several furan derivatives included an assessment of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at higher concentrations, reinforcing the potential for development as an antimicrobial agent.
Q & A
Q. What are the recommended synthetic strategies for 3-[(2-Methylfuran-3-yl)disulfanyl]-L-alanine?
Solid-phase synthesis is a common approach for synthesizing modified L-alanine derivatives. For example, microwave-assisted labeling (e.g., 68Ga radiolabeling in HEPES buffer at pH 5.0) has been used for structurally similar compounds like PSMA-617 analogs, where substitutions (e.g., 2-naphthylalanine) are introduced to optimize binding affinity . For disulfanyl derivatives, thiol-protection strategies (e.g., using tert-butylthiol groups) may be critical to avoid unwanted disulfide bond formation during synthesis. Purification typically involves reverse-phase HPLC with mass spectrometry for verification .
Q. How should researchers handle and store this compound safely in the laboratory?
Safety data sheets (SDS) for analogous compounds (e.g., L-Alanine-d3) indicate low acute toxicity (NFPA health hazard rating = 0), but derivatives like 3-(3,4-dihydroxyphenyl)-2-methyl-L-alanine may require precautions due to potential irritancy . Key recommendations include:
Q. What analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR can confirm stereochemistry and substitution patterns, particularly for distinguishing furyl and methylfuran groups .
- High-Resolution Mass Spectrometry (HRMS): Accurately determines molecular weight and disulfide bond integrity .
- X-ray Crystallography: Resolves 3D conformation, as demonstrated for thienyl-alanine analogs in protein-binding studies .
Advanced Research Questions
Q. How can structural modifications of this compound improve its binding affinity in targeted therapies?
Substitutions on the furan ring or disulfanyl moiety can modulate interactions with biological targets. For instance:
- Replacing the 2-methylfuran group with anthracene or pyrene (as in PSMA-targeting agents) enhances hydrophobic interactions with protein pockets .
- Introducing electron-withdrawing groups (e.g., nitro) on the furan ring may improve metabolic stability .
- Competitive binding assays (e.g., using fluorescently labeled ligands) are recommended to quantify affinity changes .
Q. How do researchers reconcile conflicting stability data across different analogs?
Discrepancies in stability profiles (e.g., oxidation susceptibility of disulfanyl vs. sulfinyl groups) require context-specific analysis:
- pH-Dependent Stability: Compounds like alliin (a sulfinyl-alanine derivative) degrade rapidly in acidic conditions, whereas disulfanyl analogs may be more resilient .
- Accelerated Degradation Studies: Expose the compound to stressors (e.g., UV light, H2O2) and monitor decomposition via LC-MS. For example, 3-(3-thienyl)-L-alanine showed no degradation under ambient light but decomposed under UV .
Q. What in vitro models are suitable for studying the metabolic fate of this compound?
- Hepatocyte Assays: Primary hepatocytes or HepG2 cells can identify phase I/II metabolites (e.g., sulfoxide or glutathione adducts) .
- Caco-2 Permeability Studies: Assess intestinal absorption potential, critical for orally administered derivatives .
- CYP450 Inhibition Screening: Evaluate drug-drug interaction risks using fluorogenic probes (e.g., CYP3A4) .
Q. How can computational methods guide the design of derivatives with enhanced activity?
- Molecular Dynamics (MD) Simulations: Predict conformational flexibility of the disulfanyl group in solvated environments .
- Docking Studies: Map interactions with target proteins (e.g., enzymes or receptors) using software like AutoDock Vina. For example, anthryl-alanine analogs showed higher binding scores than naphthyl derivatives in PSMA studies .
Methodological Considerations
Q. What experimental controls are critical in assays involving this compound?
Q. How can researchers address low solubility in aqueous buffers?
- Co-Solvent Systems: Use DMSO (≤5%) or β-cyclodextrin to enhance solubility without denaturing proteins .
- pH Adjustment: Solubilize the compound in mildly alkaline buffers (pH 8–9) if the carboxylate group is deprotonated .
Data Contradictions and Validation
Q. How to resolve discrepancies in reported toxicity profiles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
